![molecular formula C16H17N7O2 B2500272 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396869-66-1](/img/structure/B2500272.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
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Overview
Description
The compound "2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzothiazole and pyrimidinyl acetamides, which are known for their biological activities. For instance, the first paper describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which are potent antibacterial agents . The second paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands . These studies suggest that the compound may also possess interesting biological properties due to the presence of similar structural features.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of an appropriate core structure followed by the introduction of various substituents. In the first paper, the synthesis involved a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates involving chloroacetylchloride and hydrazine hydrate . Although the exact synthesis of "this compound" is not detailed, it is likely to involve similar steps, such as the formation of the triazole ring followed by acylation and substitution reactions to introduce the morpholinopyrimidin moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of heterocyclic rings, such as benzothiazole and pyrimidine, which are known to interact with biological targets. The presence of an acetamide linkage is also a common feature, which can influence the binding affinity and selectivity of the compound towards its targets . The triazole ring in the compound of interest is a versatile moiety that can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound's biological activity.
Chemical Reactions Analysis
Compounds containing acetamide groups and heterocyclic structures can participate in various chemical reactions. These may include nucleophilic substitution reactions, where the acetamide moiety can be modified, or the heterocyclic ring can undergo electrophilic substitution depending on the reaction conditions and the nature of the substituents . The specific chemical reactions that "this compound" may undergo are not detailed in the provided papers, but it can be inferred that it would exhibit reactivity patterns similar to those of the discussed compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and the ability to form hydrogen bonds can affect the solubility, melting point, and stability of the compound. The papers do not provide specific data on the physical and chemical properties of the compound , but the reported compounds with similar structures exhibit a broad spectrum of antibacterial activity and binding affinity to PBR, indicating that they have the necessary solubility and stability to exert biological effects .
Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research focuses on the synthesis and evaluation of antimicrobial activity of derivatives with triazole and pyrimidine moieties, similar to the target compound. For instance, Majithiya and Bheshdadia (2022) synthesized novel derivatives from a morpholin-3-one molecule and assessed their antimicrobial activity against selected bacterial and fungal strains. These compounds showed promising results, suggesting that modifications of the triazole and pyrimidine structures could yield potent antimicrobial agents (Majithiya & Bheshdadia, 2022).
Anticonvulsant Agents
Another study by Amir et al. (2012) explored the synthesis of benzothiazole derivatives, including those with acetamide and carbothioamido pharmacophores, revealing promising anticonvulsant leads. This research highlights the therapeutic potential of compounds with similar structural features in treating seizure disorders, suggesting avenues for the development of novel anticonvulsant medications (Amir et al., 2012).
Anti-Inflammatory and Analgesic Activities
Research on N-substituted acetamides, such as those synthesized by Schenone et al. (2000), demonstrates the potential for anti-inflammatory and analgesic applications. Their work on substituted benz[g]indazol-2-yl acetamides, particularly the morpholino derivative, showed significant anti-inflammatory and antinociceptive activity, pointing to the relevance of incorporating morpholine and acetamide functionalities for therapeutic purposes (Schenone et al., 2000).
Insecticidal Assessment
The compound's structure also suggests potential for pest control applications. Fadda et al. (2017) investigated new heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. Their findings underscore the possibility of designing novel insecticidal agents based on the structural framework of the target compound, offering effective solutions for agricultural pest management (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound contains a benzotriazole moiety, which is often found in molecules with diverse biological activities. It’s possible that this compound could interact with various biological targets, such as enzymes or receptors, depending on the specific functional groups present .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
Again, this would depend on the specific target. If the compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in, potentially leading to a decrease in the production of certain metabolites .
Pharmacokinetics
The compound contains a morpholine ring and a pyrimidine ring, which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the morpholine ring might enhance the compound’s water solubility, which could improve its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of that enzyme, which could have various downstream effects depending on the role of the enzyme .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature could affect the compound’s stability and its ability to interact with its target .
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-16(10-23-13-4-2-1-3-12(13)20-21-23)19-14-9-15(18-11-17-14)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2,(H,17,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLGOHWYHJGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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